1-(3-bromo-4-fluorobenzyl)-1H-pyrrole-2-carboxylic acid
Description
1-(3-Bromo-4-fluorobenzyl)-1H-pyrrole-2-carboxylic acid is a halogenated pyrrole-carboxylic acid derivative characterized by a benzyl substituent bearing bromo (Br) and fluoro (F) groups at the 3- and 4-positions, respectively. The pyrrole-2-carboxylic acid core is a versatile scaffold in medicinal chemistry, often associated with bioactivity due to its hydrogen-bonding capacity and aromatic interactions. The bromine atom enhances electrophilic reactivity, while fluorine improves metabolic stability and lipophilicity, making this compound a candidate for drug discovery, particularly in targeting enzymes or receptors sensitive to halogen interactions .
Properties
IUPAC Name |
1-[(3-bromo-4-fluorophenyl)methyl]pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrFNO2/c13-9-6-8(3-4-10(9)14)7-15-5-1-2-11(15)12(16)17/h1-6H,7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLWZMAEVWBZKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C(=O)O)CC2=CC(=C(C=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds such as 3-bromo-4-fluorobenzyl bromide and 4-fluorobenzyl bromide are used as building blocks in the synthesis of various pharmaceuticals, suggesting that they may interact with a wide range of biological targets.
Mode of Action
It’s known that halogenated benzyl compounds can participate in various chemical reactions, including nucleophilic substitutions and cross-coupling reactions. These reactions can lead to changes in the structure and function of the target molecules.
Biological Activity
1-(3-bromo-4-fluorobenzyl)-1H-pyrrole-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and anticancer research. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.
Structure and Properties
The compound features a pyrrole ring, which is known for its versatile reactivity and biological significance. The presence of bromine and fluorine substituents enhances its lipophilicity and may influence its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrrole derivatives, including 1-(3-bromo-4-fluorobenzyl)-1H-pyrrole-2-carboxylic acid. A structure-activity relationship (SAR) analysis suggests that modifications on the pyrrole ring can significantly enhance activity against various pathogens, including drug-resistant strains of Mycobacterium tuberculosis (MmpL3 inhibitors) .
Table 1: Antimicrobial Activity of Pyrrole Derivatives
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 1-(3-bromo-4-fluorobenzyl)-1H-pyrrole-2-carboxylic acid | <0.016 | M. tuberculosis |
| Compound X (similar structure) | <0.020 | E. coli |
| Compound Y (different substituent) | <0.050 | S. aureus |
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promise in cancer research. Studies indicate that similar pyrrole derivatives can induce apoptosis in cancer cell lines by disrupting cell cycle progression and activating apoptotic pathways . For instance, a related compound demonstrated significant inhibition of Aurora A kinase, leading to G1 phase arrest in MCF-7 breast cancer cells.
Table 2: Anticancer Activity Profiles
| Compound | IC50 (µM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| 1-(3-bromo-4-fluorobenzyl)-1H-pyrrole-2-carboxylic acid | TBD | TBD | TBD |
| Compound A | 168.78 | MCF-7 | Apoptosis induction |
| Compound B | TBD | HeLa | Cell cycle arrest |
The mechanisms by which 1-(3-bromo-4-fluorobenzyl)-1H-pyrrole-2-carboxylic acid exerts its biological effects are still under investigation. Preliminary data suggest that the compound may interact with specific kinases or enzymes involved in cellular signaling pathways, thereby influencing cell proliferation and survival .
Case Studies
A recent study evaluated the efficacy of a series of pyrrole derivatives, including our compound of interest, against both bacterial and cancer cell lines. The results indicated that compounds with halogen substitutions showed enhanced activity compared to their non-halogenated counterparts. This reinforces the hypothesis that electronic effects from halogens can modulate bioactivity .
Scientific Research Applications
Antiviral Activity
Recent studies have investigated the potential of pyrrole derivatives, including 1-(3-bromo-4-fluorobenzyl)-1H-pyrrole-2-carboxylic acid, as antiviral agents. The focus has been on their ability to inhibit viral replication and interfere with viral polymerase activity. For instance, compounds similar to this pyrrole derivative have shown promise in disrupting the RNA-dependent RNA polymerase (RdRP) interactions in influenza viruses, which are crucial for viral replication .
Anticancer Properties
The compound's structure suggests potential applications in oncology. Pyrrole derivatives have been noted for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Investigations into related compounds indicate that modifications at the pyrrole ring can enhance cytotoxicity against various cancer cell lines .
Neuropharmacological Effects
Research has also explored the neuropharmacological properties of pyrrole derivatives, particularly their effects on neurotransmitter systems. These compounds may modulate norepinephrine and serotonin receptors, indicating potential use in treating mood disorders and anxiety .
Case Study 1: Antiviral Efficacy
In a study examining a series of pyrrole-based compounds for antiviral activity against influenza A virus, several derivatives were synthesized and tested for their ability to inhibit the PA-PB1 protein-protein interaction critical for viral replication. The results indicated that certain structural modifications enhanced antiviral efficacy significantly, suggesting that compounds like 1-(3-bromo-4-fluorobenzyl)-1H-pyrrole-2-carboxylic acid could be developed further for therapeutic use .
Case Study 2: Anticancer Activity
A recent investigation into the cytotoxic effects of pyrrole derivatives on human cancer cell lines demonstrated that specific substitutions on the pyrrole ring led to increased apoptosis rates. The study highlighted that compounds with halogen substitutions exhibited enhanced activity compared to their unsubstituted counterparts, supporting the hypothesis that 1-(3-bromo-4-fluorobenzyl)-1H-pyrrole-2-carboxylic acid could serve as a lead compound for anticancer drug design .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of 1-(3-bromo-4-fluorobenzyl)-1H-pyrrole-2-carboxylic acid can be contextualized against analogous pyrrole-carboxylic acid derivatives.
Table 1: Structural and Substituent Comparisons
Key Observations
Substituent Effects on Lipophilicity: Bromine and fluorine in the target compound confer higher lipophilicity (predicted XlogP ~3.5) compared to methoxy- or pyridinyl-substituted analogs (e.g., XlogP = 3.2 for 3-chloro-4-methylphenyl derivative) .
Synthetic Accessibility :
- Halogenated benzyl groups (e.g., bromo/fluoro) are typically introduced via nucleophilic substitution or Suzuki coupling, whereas pyridinyl substituents () require metal-catalyzed cross-coupling, increasing synthetic complexity .
- Chiral derivatives (e.g., phenylethyl-substituted compound in ) demand enantioselective synthesis, often using chiral catalysts or resolution techniques.
Biological Relevance: Pyrrole-2-carboxylic acid derivatives are frequently explored as enzyme inhibitors (e.g., quorum-sensing inhibitors in ) or receptor modulators. The bromo-fluoro substitution in the target compound may enhance binding to halogen-binding pockets in proteins, a feature absent in non-halogenated analogs like the methoxy-substituted variant in . Pyridinyl analogs () are common in kinase inhibitors due to their ability to engage in π-π stacking and hydrogen bonding.
Physicochemical Properties: The target compound’s hydrogen-bond donor/acceptor count (1 donor, 2 acceptors) is similar to most analogs, but substituents like methoxy () or trifluoromethyl () alter polarity and solubility. Melting points and solubility data are scarce in the literature, highlighting a gap in comparative analyses.
Preparation Methods
Synthesis of the Pyrrole-2-carboxylic Acid Core
The pyrrole-2-carboxylic acid nucleus, particularly with halogen substitutions, is commonly prepared via electrophilic substitution on pyrrole derivatives or by hydrolysis of corresponding esters.
Halogenated Pyrrole-2-carboxylic acids , including 4-bromo and 4-fluoro derivatives, can be synthesized by electrophilic halogenation of pyrrole-2-carboxylates or through biosynthetic incorporation methods. For example, methyl 4-bromo-1H-pyrrole-2-carboxylate can be hydrolyzed under basic or acidic conditions to yield 4-bromo-1H-pyrrole-2-carboxylic acid.
Electrophilic substitution on pyrrole rings using halogenating agents (e.g., N-bromosuccinimide for bromination) at low temperatures (-78°C) in solvents like tetrahydrofuran (THF) affords regioselective 3-bromo or 4-bromo pyrrole derivatives without poly-bromination.
Biosynthetic approaches have also been reported where 4-halo-pyrrole-2-carboxylic acids were incorporated into metabolites to yield halogenated pyrrole derivatives, demonstrating the feasibility of obtaining 3-bromo and 4-fluoro substituted pyrrole carboxylic acids on a preparative scale.
Benzylation of Pyrrole-2-carboxylic Acid
The key step in preparing 1-(3-bromo-4-fluorobenzyl)-1H-pyrrole-2-carboxylic acid is the N-benzylation of the pyrrole nitrogen with a 3-bromo-4-fluorobenzyl halide.
A typical protocol involves dissolving the pyrrole-2-carboxylic acid derivative in an alcoholic solvent such as isopropanol, heating to moderate temperatures (~40°C), and adding the benzyl halide slowly to control the reaction rate.
The reaction mixture is stirred overnight to allow complete benzylation at the nitrogen atom. Afterward, acidification with concentrated hydrochloric acid to pH 4–5 and extraction with chloroform facilitates isolation of the benzylated acid.
The crude product is often purified by precipitation using acetone at low temperatures (0°C), yielding the benzylated pyrrole carboxylic acid as a white solid.
Alternative benzylation methods include the in-situ generation of lithium pyrrole-1-ide by treating pyrrole with n-butyllithium at -78°C under inert atmosphere, followed by reaction with benzyl bromide. This method, involving organolithium intermediates and transition metal catalysts like zirconium (IV) chloride, can afford 2-benzyl pyrrole derivatives with high regioselectivity.
Synthetic Route Overview
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Halogenation | Electrophilic substitution with NBS or halogenating agents at low temperature in THF | Regioselective introduction of Br or F on pyrrole ring (3- or 4-position) |
| 2 | Hydrolysis | Acidic or basic hydrolysis of methyl pyrrole-2-carboxylate esters | Conversion to pyrrole-2-carboxylic acid derivatives |
| 3 | N-Benzylation | Reaction of pyrrole-2-carboxylic acid with 3-bromo-4-fluorobenzyl chloride or bromide in isopropanol at 40°C, followed by acidification and extraction | Formation of 1-(3-bromo-4-fluorobenzyl)-1H-pyrrole-2-carboxylic acid |
| 4 | Purification | Precipitation with acetone at 0°C and vacuum drying | Isolation of pure benzylated acid as white solid |
Detailed Research Findings
Electrophilic Substitution and Hydrolysis : The preparation of halogenated pyrrole-2-carboxylic acids via electrophilic substitution on methyl pyrrole-2-carboxylate esters followed by hydrolysis is well-documented. For instance, methyl 4-bromo-1H-pyrrole-2-carboxylate is hydrolyzed to 4-bromo-1H-pyrrole-2-carboxylic acid, which serves as a key intermediate.
Benzylation Reaction Conditions : The benzylation of pyrrole-2-carboxylic acid derivatives with benzyl chlorides or bromides is typically conducted in isopropanol at 40°C with slow addition of the benzyl halide to control reaction kinetics and avoid side reactions. Acidification and extraction steps are crucial for isolating the product.
Alternative Organometallic Approach : The use of lithium pyrrole-1-ide generated by n-butyllithium treatment at -78°C, followed by reaction with benzyl bromide, offers a regioselective pathway to benzylated pyrroles. This method can be catalyzed by zirconocene dichloride to improve yields and selectivity.
Bromination Specificity : Bromination of pyrrole derivatives at the 3-position using N-bromosuccinimide in THF at -78°C avoids poly-bromination and yields monobrominated pyrroles suitable for further functionalization.
Biosynthetic Incorporation : Studies have shown that 4-halo-pyrrole-2-carboxylic acids can be incorporated into fungal metabolites, enabling the production of brominated and fluorinated pyrrole derivatives, which could be a biotechnological route for such compounds.
Summary Table of Key Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Electrophilic Halogenation | N-bromosuccinimide (NBS), THF, -78°C | High regioselectivity, mild conditions | Requires careful temperature control |
| Hydrolysis of Esters | Acidic/base hydrolysis of methyl esters | Straightforward, high yield | Requires purification steps |
| Benzylation in Alcoholic Solvent | 3-bromo-4-fluorobenzyl chloride, isopropanol, 40°C | Simple setup, good yields | Slow reaction, requires acidification |
| Organolithium Intermediate Method | n-Butyllithium, zirconium chloride catalyst, benzyl bromide, -78°C | High regioselectivity, versatile | Requires inert atmosphere, low temperature |
| Biosynthetic Incorporation | Feeding cultures with halogenated pyrrole carboxylates | Potential green synthesis | Scale-up and reproducibility issues |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
